MK-8745

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Search of Scientific Databases

Searches of scientific databases such as PubChem [], Google Scholar, and ScienceDirect did not yield any publications specifically focused on the research applications of this compound.

Patent Literature

A search of patent databases revealed a Canadian patent application (CA3007724A1) mentioning this compound as part of a series of 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives investigated for their potential as blockers of TASK-1 and TASK-3 potassium channels. These channels are involved in various physiological processes, and their modulation could be of therapeutic interest in sleep-related breathing disorders. However, the specific properties or activities of (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone within this context are not disclosed in the patent.

Future Research Directions:

Given the structural features of the molecule, some potential areas for future research on (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone could include:

- Investigation of its affinity and selectivity for specific protein targets.

- Evaluation of its potential biological activities, such as enzyme inhibition, modulation of cellular signaling pathways, or antimicrobial properties.

- Exploration of its suitability as a lead compound for drug discovery efforts in relevant therapeutic areas.

MK-8745 is a potent and selective inhibitor of Aurora A kinase, an enzyme that plays a critical role in cell division. Its chemical structure is characterized by the presence of a chloro-fluorophenyl group attached to a thiazolylamino moiety, which contributes to its high specificity for Aurora A over Aurora B. The compound exhibits an IC50 value of approximately 0.6 nM, indicating its strong inhibitory effect on Aurora A kinase activity . The unique selectivity of MK-8745 makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell cycle regulation and apoptosis.

The biological activity of MK-8745 is characterized by its ability to induce apoptosis in a p53-dependent manner. In vitro studies have shown that MK-8745 treatment leads to significant cell death in cancer cell lines expressing wild-type p53, while those lacking functional p53 tend to undergo polyploidy instead of apoptosis . This differential response highlights the compound's potential as a targeted therapeutic agent in cancers where p53 status varies.

MK-8745 has significant applications in cancer research and therapeutic development. Its ability to selectively inhibit Aurora A kinase makes it a candidate for targeted cancer therapy, particularly for tumors characterized by aberrant cell cycle regulation. Additionally, MK-8745 can be utilized as a research tool to further elucidate the roles of Aurora kinases in mitosis and their implications in tumorigenesis .

Interaction studies have demonstrated that MK-8745 specifically inhibits Aurora A kinase without affecting Aurora B kinase activity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In vitro assays have shown that MK-8745 leads to significant mitotic delay and subsequent apoptosis in cells expressing wild-type p53, while cells with mutant or null p53 exhibit different responses, such as endoreduplication .

Several compounds exhibit structural and functional similarities to MK-8745, particularly other Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:

| Compound Name | IC50 (nM) | Selectivity | Unique Features |

|---|---|---|---|

| MK-8745 | 0.6 | >450-fold | Highly selective for Aurora A over Aurora B |

| AZD1152 | 10 | Moderate | Dual inhibitor for both Aurora A and B |

| VX-680 | 20 | Low | Broad-spectrum kinase inhibitor |

| MLN8237 | 10 | High | Selective for Aurora A; used in clinical trials |

MK-8745 stands out due to its exceptional selectivity for Aurora A kinase compared to other inhibitors like AZD1152 and VX-680, which may target multiple kinases . This specificity may lead to reduced side effects and improved therapeutic outcomes when used in clinical settings.

IC50 Determination Methods

The determination of IC50 values for MK-8745 has been performed using standardized biochemical assays that monitor the inhibition of Aurora kinase activity. The most consistently reported IC50 value for Aurora A is 0.6 nanomolar, which has been validated across multiple independent studies using various methodological approaches [1] [2] [3].

For Aurora A inhibition, researchers have employed high-throughput luminescence-based assays utilizing the adenosine diphosphate-glo detection system [4]. This methodology measures adenosine diphosphate production by converting remaining adenosine triphosphate to cyclic adenosine monophosphate, followed by conversion of produced adenosine diphosphate back to adenosine triphosphate through luciferase-mediated luminescence generation. The assays are typically performed in 384-well microplate formats with saturating concentrations of the generic peptide substrate Kemptide, which contains the Aurora kinase consensus phosphorylation motif [4].

The IC50 determination methods incorporate careful consideration of tight binding conditions, where enzyme concentrations approach or exceed the dissociation constant of the enzyme-inhibitor complex. Under these experimental conditions, standard IC50 to Ki value conversions require precise knowledge of substrate concentrations, Michaelis-Menten constants for adenosine triphosphate, and total enzyme concentrations [4].

Ki Values and Binding Constants

Comprehensive kinetic analysis has revealed that MK-8745 exhibits exceptionally high binding affinity for Aurora A, with measured Ki values demonstrating picomolar potency. The experimentally determined Ki value for Aurora A alone is 0.06 ± 0.004 nanomolar [4]. When Aurora A is complexed with its activating partner TPX2 (amino acids 1-43), the Ki value increases to 0.41 ± 0.06 nanomolar, representing a 6.3-fold reduction in binding affinity [4].

For Aurora B in complex with its activating partner INCENP (amino acids 783-918), MK-8745 demonstrates significantly weaker binding with a Ki value of 66.8 ± 19.6 nanomolar [4]. This represents a 1,030-fold selectivity preference for Aurora A over Aurora B, establishing MK-8745 as one of the most selective Aurora A inhibitors characterized to date [4].

Advanced binding studies using time-resolved fluorescence resonance energy transfer methodologies have revealed that MK-8745 possesses a KD value in the mid-picomolar range [5] [6]. This exceptionally high binding affinity distinguishes MK-8745 from other Aurora kinase inhibitors and contributes to its unique pharmacological profile. The compound exhibits unusual selectivity for the Asp-Phe-Gly-out conformational state of Aurora A, with binding cooperativity factors indicating strong negative cooperativity with TPX2 binding [5] [6].

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Aurora A IC50 | 0.6 nM | - | Multiple studies |

| Aurora A Ki | 0.06 nM | ± 0.004 nM | de Groot et al., 2015 |

| Aurora A-TPX2 Ki | 0.41 nM | ± 0.06 nM | de Groot et al., 2015 |

| Aurora B-INCENP Ki | 66.8 nM | ± 19.6 nM | de Groot et al., 2015 |

| Aurora B IC50 | 280 nM | - | Various sources |

Aurora Kinase Selectivity Spectrum

The compound exhibits a 1,030-fold selectivity for Aurora A over Aurora B when comparing inhibition of the INCENP-bound form of Aurora B [4]. This selectivity ratio significantly exceeds that of other commonly used Aurora A inhibitors, including MLN8054 (11-fold selectivity) and MLN8237 (27-fold selectivity) [4]. The high selectivity stems from MK-8745's preferential binding to the Asp-Phe-Gly-out conformational state, which is more readily adopted by Aurora A under certain activation conditions compared to Aurora B [5] [6].

Kinome profiling analysis demonstrates that MK-8745 exhibits exceptional specificity across the broader kinase superfamily. At a concentration of 500 nanomolar, MK-8745 inhibits only 16 kinases at greater than 65% of control activity, compared to 75 kinases inhibited by the related compound MK-5108 at the same concentration [4]. The kinases affected by MK-8745 include Aurora A, AXL, BRK, DDR1, EphA6, GSK3α/β, IRAK1, JNK1, LKB1, ROS1, Trk A/B/C, TYRO3, and YES [4].

The selectivity of MK-8745 for different Aurora A activation states provides additional therapeutic specificity. The compound demonstrates negative binding cooperativity with TPX2, with cooperativity factors between 35 and 300, indicating strong selectivity against the TPX2-bound form of Aurora A [5] [6]. This selectivity pattern suggests potential therapeutic advantages in targeting specific cellular pools of Aurora A that are activated primarily through phosphorylation rather than TPX2 binding.

| Selectivity Comparison | Selectivity Ratio (fold) | Interpretation |

|---|---|---|

| Aurora A vs Aurora A-TPX2 | 6.3 | Moderate TPX2 effect |

| Aurora A vs Aurora B-INCENP | 1030 | High Aurora A selectivity |

| Aurora A-TPX2 vs Aurora B-INCENP | 162 | High Aurora A-TPX2 selectivity |

Structure-Activity Relationships

The structure-activity relationships of MK-8745 are intimately connected to its unique binding mode and conformational selectivity. MK-8745 belongs to a chemical scaffold that shares structural similarity with other Aurora kinase inhibitors, yet exhibits distinct conformational preferences that distinguish it from related compounds [5] [6].

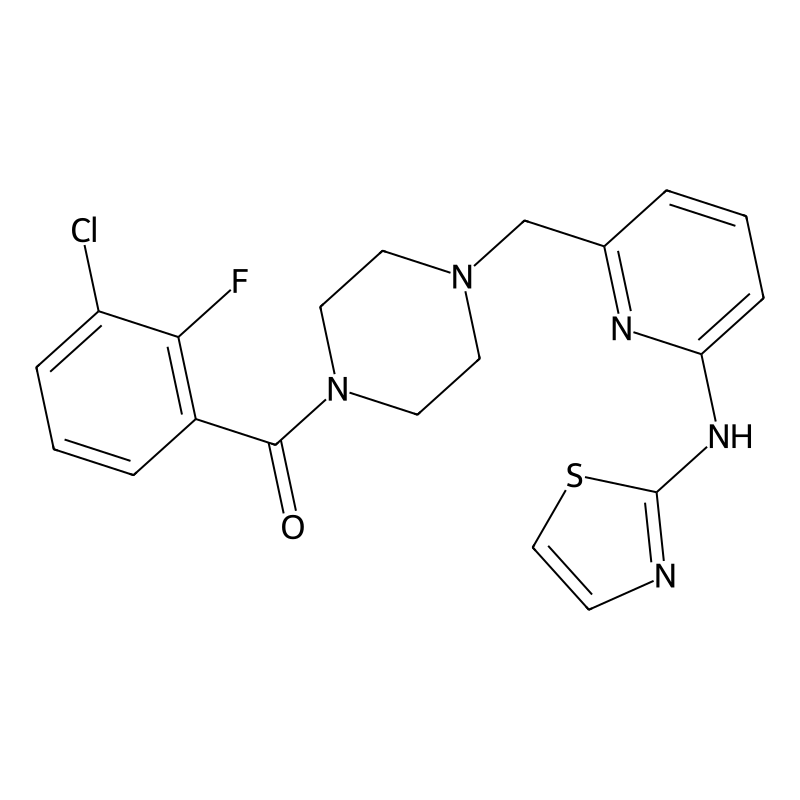

The molecular structure of MK-8745 consists of a (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone framework with molecular formula C20H19ClFN5OS and molecular weight of 431.91 daltons [1]. The compound lacks the classical type II inhibitor chemical architecture, yet paradoxically exhibits strong preferential binding to the Asp-Phe-Gly-out inactive state of Aurora A [5] [6].

Crystallographic analysis of the related compound MK-5108, of which MK-8745 is an analog, reveals that these compounds bind to the Asp-Phe-Gly-out state but interact only with the edge of the Asp-Phe-Gly motif without fully enveloping it, as is characteristic of classical type II inhibitors [5] [6]. This unique binding mode allows MK-8745 to achieve type II-like selectivity for the inactive kinase conformation while maintaining a type I chemical structure.

The structure-activity relationships demonstrate that subtle chemical modifications within this scaffold can dramatically alter conformational preferences. Comparison with structurally related compounds ENMD-2076 (Asp-Phe-Gly-in inducer), VX-680 (partial Asp-Phe-Gly-out inducer), and MK-5108 (complete Asp-Phe-Gly-out inducer) reveals that despite sharing very similar hinge-binding motifs, their cooperativity factors span three orders of magnitude [5] [6]. This demonstrates that conformational preferences can be finely tuned through chemical modifications at specific positions on the inhibitor scaffold.

The exceptionally high binding affinity of MK-8745, with KD values in the mid-picomolar range, appears to be the primary driver of its strong selectivity for the Asp-Phe-Gly-out state [5] [6]. While the compound binds Aurora A more than 100-fold better in the absence of TPX2, it still maintains approximately 3 nanomolar affinity for the Aurora A:TPX2 complex, indicating that high potency rather than structural incompatibility drives its selectivity [5] [6].

Allosteric Modulation Mechanisms

The allosteric modulation mechanisms of MK-8745 involve complex conformational changes that extend beyond the immediate ATP-binding pocket to influence the global dynamics of the Aurora A kinase domain. The compound functions as a conformational modulator that stabilizes specific inactive states of the kinase through allosteric networks spanning the protein structure [5] [6].

MK-8745 induces substantial structural rearrangements in Aurora A, promoting a complete switch to the Asp-Phe-Gly-out conformation across all biochemical states of the kinase [5] [6]. This conformational change involves displacement of the Asp-Phe-Gly motif, where the phenylalanine residue flips into the adenosine triphosphate binding pocket, creating an adjacent hydrophobic pocket and increasing the overall binding site volume. The movement disrupts both the regulatory spine and catalytic spine of the kinase, effectively preventing productive substrate binding and phosphoryl transfer [5].

The allosteric mechanism involves negative cooperativity with the endogenous activator TPX2. TPX2 binding normally stabilizes Aurora A in the active Asp-Phe-Gly-in conformation by engaging a hydrophobic pocket formed by the αC-helix and β4 strand, promoting formation of the critical lysine-glutamate salt bridge required for catalytic activity [7] [8]. MK-8745 binding opposes this stabilization by strongly favoring the inactive Asp-Phe-Gly-out state, resulting in reduced affinity for TPX2 and impaired kinase activation [5] [6].

The compound demonstrates unique allosteric properties compared to classical type II inhibitors. While traditional type II inhibitors achieve specificity through extensive contacts with the displaced Asp-Phe-Gly motif via their hydrophobic tail groups, MK-8745 achieves similar conformational effects through high-affinity binding that kinetically traps the kinase in the inactive state [5] [6]. This mechanism allows the compound to override the conformational preferences imposed by physiological activators like TPX2.

Time-resolved fluorescence resonance energy transfer studies reveal that MK-8745 induces uniform conformational states regardless of the initial biochemical state of Aurora A, indicating complete allosteric dominance over intrinsic kinase dynamics [5] [6]. The compound causes shifts in interfluorophore distances that are characteristic of a specific Asp-Phe-Gly-out state, distinct from both the apo kinase and other inhibitor-bound states.

The allosteric modulation extends to kinase domain stability and dynamics. Ion mobility mass spectrometry analysis demonstrates that MK-8745 binding alters the conformational landscape and gas-phase stability of Aurora A, with the inhibitor-bound complex showing distinct unfolding characteristics compared to other conformational states [9]. The compound retains the original conformational states until approximately 30 volts collision energy, then transitions to a final unfolded state, indicating stabilization of specific tertiary structural arrangements [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.

3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.